2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. The compound belongs to the class of sulfonamides, which are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves a multi-step reaction process. One common synthetic route begins with the formation of the tetrahydroquinoline core through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene. Following this, the sulfonamide group is introduced via sulfonation, where a propylsulfonyl chloride reacts with the tetrahydroquinoline intermediate under basic conditions. The final step includes the ethoxylation of the benzene ring through a nucleophilic substitution reaction, using an ethyl halide in the presence of a suitable base.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions such as temperature, solvent choice, and catalyst presence is crucial to ensure high yield and purity. Continuous flow reactors may be employed to achieve efficient mixing and heat transfer, thereby enhancing the overall reaction kinetics and product consistency.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide undergoes various types of chemical reactions:
Oxidation: : This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: : Reduction reactions can convert the sulfonamide group to sulfonic acid or other derivatives, using reducing agents like sodium borohydride.
Substitution: : Nucleophilic and electrophilic substitutions can modify the ethoxy or methyl groups, potentially introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Solvents: : Methanol, dichloromethane, acetonitrile
Catalysts: : Palladium on carbon, platinum oxide
Major Products
Oxidation: : Sulfoxides, sulfones
Reduction: : Sulfonic acids
Substitution: : Derivatives with various functional groups like halides, hydroxyls
Scientific Research Applications
2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has several applications across different research fields:
Chemistry: : Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: : Acts as a probe to study enzyme inhibition and protein interactions due to its sulfonamide moiety.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of new materials with unique properties, such as polymers with specific functionalities.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of enzymes that interact with its sulfonamide group. The sulfonamide moiety mimics the structure of p-aminobenzoic acid, a substrate for dihydropteroate synthase, thereby competitively inhibiting the enzyme. This inhibition disrupts folate synthesis, which is crucial for DNA replication and cell division, leading to antibacterial and antiproliferative effects.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: : An antibacterial sulfonamide with a similar inhibitory mechanism on dihydropteroate synthase.
Dapsone: : Another sulfonamide used for its anti-inflammatory and antibacterial properties.
Sulfasalazine: : Utilized for its anti-inflammatory effects in treating rheumatoid arthritis and inflammatory bowel disease.
Uniqueness
2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide stands out due to its unique tetrahydroquinoline core, which imparts distinct pharmacokinetic properties and enhances its ability to cross cellular membranes. This structural feature potentially broadens its spectrum of activity and application in various therapeutic areas compared to other sulfonamides.
Properties
IUPAC Name |
2-ethoxy-5-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S2/c1-4-13-29(24,25)23-12-6-7-17-9-10-18(15-19(17)23)22-30(26,27)21-14-16(3)8-11-20(21)28-5-2/h8-11,14-15,22H,4-7,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFWZTMUZOISDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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